Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)

6-Chloro-2-methoxynicotinaldehyde structure
95652-81-6 structure
Nom du produit:6-Chloro-2-methoxynicotinaldehyde
Numéro CAS:95652-81-6
Le MF:C7H6ClNO2
Mégawatts:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945

6-Chloro-2-methoxynicotinaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 6-chloro-2-methoxynicotinaldehyde
    • 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
    • 6-chloro-2-methoxypyridine-3-carbaldehyde
    • 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
    • 6-Chloro-3-formyl-2-methoxypyridine
    • 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
    • 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
    • AVBARORPQMEWPR-UHFFFAOYSA-N
    • BCP18468
    • 3504AJ
    • 6-chloro-3-formyl-2-methoxy-pyridine
    • AB64671
    • SY045175
    • AK157966
    • 6-Chloro-2-metho
    • 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
    • MFCD11847276
    • AKOS022638389
    • Z1255428295
    • VDA65281
    • 95652-81-6
    • DB-080321
    • W11386
    • DS-9123
    • 95052-81-6
    • SCHEMBL1266601
    • 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
    • DTXSID20445994
    • 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
    • CS-0037312
    • EN300-1272363
    • 6-Chloro-2-methoxynicotinaldehyde
    • MDL: MFCD11847276
    • Piscine à noyau: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
    • La clé Inchi: AVBARORPQMEWPR-UHFFFAOYSA-N
    • Sourire: O=CC1C(OC)=NC(Cl)=CC=1

Propriétés calculées

  • Qualité précise: 171.0087061g/mol
  • Masse isotopique unique: 171.0087061g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 2
  • Complexité: 142
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.6
  • Surface topologique des pôles: 39.2

Propriétés expérimentales

  • Dense: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 78-81 °C
  • Point d'ébullition: 90 ºC (3 Torr)
  • Point d'éclair: 120.2±25.9 ºC,
  • Solubilité: Légèrement soluble (1,7 g / l) (25 ºC),

6-Chloro-2-methoxynicotinaldehyde Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H302-H315-H317-H319-H335
  • Déclaration d'avertissement: P261-P280-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22-36/37/38-43
  • Instructions de sécurité: 26-36/37
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Inert atmosphere,2-8°C

6-Chloro-2-methoxynicotinaldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107952-25g
6-Chloro-2-methoxynicotinaldehyde
95652-81-6 98%
25g
¥2671.00 2024-04-24
eNovation Chemicals LLC
D545356-1g
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 95%
1g
$245 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LY266-50mg
6-Chloro-2-methoxynicotinaldehyde
95652-81-6 95+%
50mg
¥79.0 2022-06-09
abcr
AB442278-1g
6-Chloro-2-methoxynicotinaldehyde, 95%; .
95652-81-6 95%
1g
€98.30 2024-08-03
abcr
AB442278-5 g
6-Chloro-2-methoxynicotinaldehyde, 95%; .
95652-81-6 95%
5g
€382.30 2022-03-24
Alichem
A024007803-1g
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 97%
1g
$1797.60 2023-08-31
eNovation Chemicals LLC
D954770-5g
6-Chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 95%
5g
$115 2024-06-07
eNovation Chemicals LLC
Y1231846-5G
6-chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 97%
5g
$130 2024-07-21
eNovation Chemicals LLC
D954770-10g
6-Chloro-2-methoxy-pyridine-3-carbaldehyde
95652-81-6 95%
10g
$170 2024-06-07
Alichem
A024007803-500mg
6-Chloro-2-methoxypyridine-3-carboxaldehyde
95652-81-6 97%
500mg
$1029.00 2023-08-31

6-Chloro-2-methoxynicotinaldehyde Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ;  -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Isopropanol ,  Water ;  rt; 2 h, rt → 50 °C
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Méthode de production 2

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
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Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Référence
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Méthode de production 4

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists
Zhang, Xuqing ; Zhu, Bin; Guo, Lili; Bakaj, Ivona; Rankin, Matthew; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Méthode de production 5

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → rt
Référence
Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1
Guzik, Katarzyna; Zak, Krzysztof M.; Grudnik, Przemyslaw; Magiera, Katarzyna; Musielak, Bogdan; et al, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867

Méthode de production 6

Conditions de réaction
1.1 Solvents: Methanol ;  rt → 50 °C; 16 h, 50 °C
Référence
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Méthode de production 7

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide
Dainter, Ronald S.; Suschitzky, Hans; Wakefield, Basil J., Tetrahedron Letters, 1984, 25(49), 5693-6

Méthode de production 8

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
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Méthode de production 9

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation
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Méthode de production 10

Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Référence
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Méthode de production 11

Conditions de réaction
1.1 Solvents: Methanol ;  rt → 55 °C; 3 h, 55 °C
Référence
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Méthode de production 12

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ;  30 min, -78 °C → rt
Référence
Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections
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Méthode de production 13

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
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7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases
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Méthode de production 14

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane ;  1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Practical Total Syntheses of Acromelic Acids A and B
Ouchi, Hitoshi; Asahina, Aya; Asakawa, Tomohiro; Inai, Makoto; Hamashima, Yoshitaka; et al, Organic Letters, 2014, 16(7), 1980-1983

Méthode de production 15

Conditions de réaction
Référence
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Méthode de production 16

Conditions de réaction
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Méthode de production 17

Conditions de réaction
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Méthode de production 18

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes
Zhang, Xuqing ; Zhu, Bin; Guo, Lili; Bakaj, Ivona; Rankin, Matthew; et al, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458

Méthode de production 19

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Heptane ;  1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
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Inai, Makoto; Ouchi, Hitoshi; Asahina, Aya; Asakawa, Tomohiro; Hamashima, Yoshitaka; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732

Méthode de production 20

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ;  1 h, pH 6, -78 °C
Référence
Preparation of tricyclic compounds as mPGES-1 inhibitors
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6-Chloro-2-methoxynicotinaldehyde Raw materials

6-Chloro-2-methoxynicotinaldehyde Preparation Products

6-Chloro-2-methoxynicotinaldehyde Littérature connexe

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Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
A858964
Pureté:99%
Quantité:25g
Prix ($):273.0